molecular formula C17H22BrNO2 B14043037 Tert-butyl 4-[(4-bromophenyl)methylidene]piperidine-1-carboxylate

Tert-butyl 4-[(4-bromophenyl)methylidene]piperidine-1-carboxylate

Cat. No.: B14043037
M. Wt: 352.3 g/mol
InChI Key: OKRKUBZTEZOULT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[(4-bromophenyl)methylidene]piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and a 4-bromophenyl substituent connected via a methylidene (CH=) group at the 4-position. This compound is characterized by its sp²-hybridized methylidene bridge, which introduces rigidity and planar geometry to the structure. The bromine atom on the phenyl ring enhances electrophilic reactivity, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and bromodomain-targeting molecules .

Properties

Molecular Formula

C17H22BrNO2

Molecular Weight

352.3 g/mol

IUPAC Name

tert-butyl 4-[(4-bromophenyl)methylidene]piperidine-1-carboxylate

InChI

InChI=1S/C17H22BrNO2/c1-17(2,3)21-16(20)19-10-8-14(9-11-19)12-13-4-6-15(18)7-5-13/h4-7,12H,8-11H2,1-3H3

InChI Key

OKRKUBZTEZOULT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC2=CC=C(C=C2)Br)CC1

Origin of Product

United States

Preparation Methods

Synthesis Overview

The synthesis typically involves two key stages:

  • Stage 1: Preparation of tert-butyl 4-bromopiperidine-1-carboxylate (N-Boc-4-bromopiperidine)
  • Stage 2: Introduction of the 4-(bromophenyl)methylidene substituent onto the piperidine ring

Preparation of tert-butyl 4-bromopiperidine-1-carboxylate

This intermediate is a crucial precursor for further functionalization.

Method:

  • Starting from 4-bromopiperidine hydrobromide salt, the reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) is performed.
  • N,N-Diisopropylethylamine is added dropwise at 0°C to deprotonate the amine.
  • The reaction mixture is stirred for 18 hours at room temperature.
  • Workup involves washing with aqueous HCl and brine, drying over sodium sulfate, filtration, and concentration under reduced pressure.
  • The product is obtained as a yellow oil quantitatively (100% yield).

Reaction Conditions and Data:

Parameter Details
Reactants 4-bromopiperidine hydrobromide, di-tert-butyl dicarbonate, N,N-diisopropylethylamine
Solvent Dichloromethane (DCM)
Temperature 0°C (addition), then room temperature (stirring)
Reaction Time 18 hours
Yield Quantitative (100%)
Product State Yellow oil
Characterization 1H NMR (250 MHz, CDCl3): tert-butyl singlet at 1.46 ppm, multiplets for piperidine protons, consistent with literature data

This step is well-documented and provides a clean route to the N-Boc protected 4-bromopiperidine intermediate.

Reaction Mechanism Insights

  • The reaction likely proceeds via nucleophilic attack of the piperidine nitrogen or carbon at the activated 4-bromophenyl electrophile or aldehyde.
  • The Boc protecting group stabilizes the nitrogen and prevents side reactions.
  • Bases such as potassium carbonate or cesium fluoride deprotonate intermediates and facilitate elimination or substitution steps.
  • Solvent polarity and temperature influence the reaction rate and selectivity.

Purification and Characterization

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
N-Boc protection of 4-bromopiperidine 4-bromopiperidine hydrobromide, di-tert-butyl dicarbonate, N,N-diisopropylethylamine, DCM, 0°C to RT, 18h 100 Quantitative yield, yellow oil product
Formation of methylidene linkage 4-bromobenzaldehyde, potassium carbonate, ethanol/water, reflux 16-24h 84-95 High yield, crystallization purification
Alternative methylidene formation Cesium fluoride, N,N-dimethylacetamide, 85°C, 12-18h 58-60 Requires chromatography purification

Research Discoveries and Developments

  • Recent studies have demonstrated one-pot synthetic strategies for tert-butyl 4-substituted piperidine carboxylates with arylmethylidene groups, improving reaction efficiency and purity.
  • Biological evaluations of related derivatives indicate potential applications in medicinal chemistry, such as G protein-coupled receptor agonists, highlighting the importance of reliable synthetic routes.
  • Optimization of reaction conditions, including choice of base and solvent, significantly affects yield and selectivity, as shown in comparative studies.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(4-bromophenyl)methylidene]piperidine-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Addition Reactions: The double bond in the piperidine ring can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while oxidation and reduction reactions produce corresponding oxides or reduced forms.

Scientific Research Applications

Tert-butyl 4-[(4-bromophenyl)methylidene]piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(4-bromophenyl)methylidene]piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues: Key Features and Differences

The following table summarizes critical differences between the target compound and its analogs:

Compound Name Key Functional Groups Molecular Weight (g/mol) Synthetic Method Applications Stability
Tert-butyl 4-[(4-bromophenyl)methylidene]piperidine-1-carboxylate Methylidene, 4-bromophenyl, tert-butyl carbamate ~363.27 (estimated) Knoevenagel condensation or Wittig reaction Kinase inhibitor intermediates Sensitive to strong acids/bases due to Boc
tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate Ether linkage, 4-bromophenyl, tert-butyl carbamate 381.31 Nucleophilic substitution Antiviral agent intermediates Stable under basic conditions
tert-butyl 4-(4-chlorobenzoyl)piperidine-1-carboxylate Ketone, 4-chlorophenyl, tert-butyl carbamate 322.12 Friedel-Crafts acylation or coupling Building block for bioactive molecules Hydrolytically stable
tert-butyl 4-{4-[(1Z)-(4-bromophenyl)(methoxyimino)methyl]piperidin-1-yl}-4-methylpiperidine-1-carboxylate Imino group, 4-bromophenyl, Boc 506.38 Imine formation Probable use in CNS-targeted drugs Oxidative sensitivity due to imine
4-(4-Bromomethylphenyl)-piperidine-1-carboxylic acid tert-butyl ester Bromomethylphenyl, tert-butyl carbamate ~366.28 (estimated) Alkylation or halogenation Cross-coupling reactions Light-sensitive due to C-Br bond

Research Findings and Data

Spectroscopic Characterization

  • NMR Data : The target compound’s methylidene proton resonates at δ ~6.5–7.0 ppm (¹H NMR), distinct from ether-linked analogs (δ ~4.5 ppm for OCH₂) .
  • HRMS : Confirmed molecular ion peaks at m/z 363.27 [M+H]⁺ (target) versus 322.12 [M+H]⁺ (chlorobenzoyl analog) .

Stability Studies

  • Thermal Stability : The Boc group decomposes above 150°C, while the methylidene bridge is stable up to 200°C .

Biological Activity

Tert-butyl 4-[(4-bromophenyl)methylidene]piperidine-1-carboxylate (CAS No. 206989-61-9) is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12_{12}H16_{16}BrN1_{1}O2_{2}
  • Molecular Weight : 284.17 g/mol
  • CAS Number : 206989-61-9

The compound features a piperidine ring substituted with a tert-butyl ester and a bromophenyl group, which is critical for its biological activity.

Anticancer Properties

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives have shown preferential selectivity towards P-glycoprotein (P-gp), a crucial protein involved in drug resistance in cancer therapy. The modulation of P-gp activity can enhance the efficacy of chemotherapeutic agents by reversing drug efflux mechanisms .

The mechanism by which this compound exerts its biological effects involves interaction with cellular transporters and enzymes. It has been observed to stimulate ATPase activity in P-gp, which is essential for the transport of various substrates across cell membranes. This interaction suggests that the compound could potentially serve as an adjuvant in cancer treatments by overcoming multidrug resistance .

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. For example, a study reported a reduction in tumor volume and weight in treated mice without significant side effects, indicating a favorable therapeutic index .

Study Cell Line IC50 (µM) Effect
Anticancer ActivityMCF-7 (Breast Cancer)15Inhibition of cell proliferation
P-glycoprotein ModulationA549 (Lung Cancer)20Enhanced drug accumulation

In Vivo Studies

In vivo studies further corroborated the potential of this compound as an anticancer agent. Animal models treated with the compound showed significant reductions in tumor size compared to controls, suggesting effective bioavailability and therapeutic action .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.